Minoxidil

Description

A potent direct-acting peripheral vasodilator (VASODILATOR AGENTS) that reduces peripheral resistance and produces a fall in BLOOD PRESSURE. (From Martindale, The Extra Pharmacopoeia, 30th ed, p371)

Structure

3D Structure

Properties

IUPAC Name |

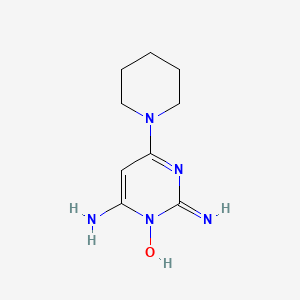

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040685 | |

| Record name | Minoxidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |

| Record name | SID46500395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |

CAS No. |

38304-91-5 | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | minoxidil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minoxidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minoxidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINOXIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

248 °C | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Serendipitous Stimulation of Hair Growth: A Technical Guide to the Discovery of Minoxidil's Androgenetic Alopecia Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of minoxidil from a potent antihypertensive agent to a widely used topical treatment for androgenetic alopecia is a classic example of serendipity in drug development. Initially synthesized in the late 1950s by the Upjohn Company (now part of Pfizer), its therapeutic trajectory was unexpectedly altered by the observation of a peculiar side effect: hypertrichosis, or excessive hair growth.[1][2][3][4] This technical guide provides an in-depth exploration of the pivotal discovery, the key experiments that elucidated its mechanism of action, and the clinical data that supported its repurposing as a hair growth stimulant.

The Unforeseen Discovery: From Hypertension to Hypertrichosis

In the 1970s, oral this compound was under investigation as a treatment for severe and refractory hypertension.[3][4] Its mechanism as a potent peripheral vasodilator, acting through the opening of ATP-sensitive potassium channels in vascular smooth muscle cells, was effective in reducing blood pressure.[5] However, clinicians soon began to observe a consistent and unexpected side effect in patients: a noticeable increase in hair growth on the scalp, face, and body.[1][3][4] This led researchers to hypothesize that the same vasodilatory and potassium channel-opening effects might be harnessed to stimulate hair follicles if applied topically.[4][5]

Elucidating the Mechanism of Action: Key Preclinical and Clinical Investigations

The transition from an oral antihypertensive to a topical hair growth treatment necessitated a series of rigorous scientific investigations to understand its mechanism of action on the hair follicle.

The Role of Sulfotransferase in Bioactivation

A critical discovery was that this compound is a prodrug, meaning it requires conversion into its active form to exert its therapeutic effect.[6] This bioactivation is catalyzed by the enzyme sulfotransferase, specifically the SULT1A1 isoenzyme, which is present in the outer root sheath of hair follicles.[7][8][9] this compound is converted to this compound sulfate, the active metabolite responsible for stimulating hair follicles.[8][10] The variability in SULT1A1 activity among individuals is a key factor explaining the differential response to topical this compound treatment.[7][8]

Potassium Channel Opening and Cellular Effects

The leading hypothesis for this compound sulfate's mechanism of action is its role as a potassium channel opener in the hair follicle cells.[11][12][13][14] This action is thought to lead to a cascade of downstream effects:

-

Vasodilation and Increased Blood Flow: By opening potassium channels in the blood vessels of the scalp, this compound may increase blood flow, delivering more oxygen, nutrients, and growth factors to the hair follicles.[5][15]

-

Prolongation of the Anagen Phase: this compound has been shown to shorten the telogen (resting) phase of the hair cycle and extend the anagen (growth) phase.[11][16] This leads to an increase in the size of the hair follicles and the diameter of the hair shaft.

-

Stimulation of Cellular Pathways: Research has indicated that this compound can stimulate several signaling pathways within the dermal papilla cells, which play a crucial role in hair follicle development and growth.

Key Signaling Pathways

Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle morphogenesis and cycling.[10][17][18][19] Studies have shown that this compound can activate this pathway in dermal papilla cells.[5][11] Activation of the Wnt/β-catenin pathway leads to the nuclear translocation of β-catenin, which in turn activates target genes that promote cell proliferation and differentiation, thereby prolonging the anagen phase.[11][17][19]

This compound Bioactivation and Wnt/β-Catenin Pathway Activation.

Vascular Endothelial Growth Factor (VEGF)

This compound has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) in dermal papilla cells.[6][8] VEGF is a key signaling protein that promotes angiogenesis (the formation of new blood vessels). Increased VEGF expression is thought to improve the vascularization of the hair follicle, further supporting the delivery of essential nutrients and oxygen for hair growth.[6]

Quantitative Data from Pivotal Clinical Trials

The efficacy of topical this compound in treating androgenetic alopecia has been established through numerous randomized, double-blind, placebo-controlled clinical trials. The following tables summarize key quantitative data from some of these seminal studies.

| Table 1: Efficacy of 2% and 5% Topical this compound in Men with Androgenetic Alopecia (Olsen et al., 2002) | |||

| Parameter | 5% this compound (n=157) | 2% this compound (n=158) | Placebo (n=78) |

| Mean Change in Non-Vellus Hair Count at Week 48 | +35.9 | +24.7 | +1.6 |

| Patient Assessment of Scalp Coverage (Mean Score) | 1.3 | 0.8 | 0.2 |

| Investigator Assessment of Scalp Coverage (Mean Score) | 1.1 | 0.7 | 0.1 |

| Table 2: Efficacy of 2% and 5% Topical this compound in Women with Female Pattern Hair Loss (Lucky et al., 2004) | |||

| Parameter | 5% this compound (n=153) | 2% this compound (n=154) | Placebo (n=74) |

| Mean Change in Non-Vellus Hair Count at Week 48 | +26.0 | +20.7 | +9.4 |

| Patient Assessment of Hair Growth (Mean Score) | 1.4 | 1.2 | 0.8 |

| Investigator Assessment of Hair Growth (Mean Score) | 0.9 | 0.7 | 0.3 |

| Table 3: Change in Hair Weight and Hair Count in Men with Androgenetic Alopecia (Price et al., 1999) | |||

| Parameter (Mean % Change from Baseline at 96 Weeks) | 5% this compound (n=9) | 2% this compound (n=9) | Placebo (n=9) |

| Hair Weight | ~+30% | ~+30% | No significant change |

| Hair Count | Statistically significant increase (less significant than weight) | Statistically significant increase (less significant than weight) | No significant change |

Detailed Experimental Protocols

Protocol 1: In Vitro Proliferation Assay of Human Dermal Papilla Cells (HDPCs)

Objective: To assess the effect of this compound on the proliferation of human dermal papilla cells.

Methodology:

-

Cell Culture: Human dermal papilla cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with a serum-free medium for synchronization. Subsequently, cells are treated with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell proliferation is expressed as a percentage of the vehicle-treated control.

Experimental Workflow for In Vitro Dermal Papilla Cell Proliferation Assay.

Protocol 2: Sulfotransferase (SULT1A1) Activity Assay in Plucked Hair Follicles

Objective: To measure the enzymatic activity of sulfotransferase in human hair follicles.

Methodology:

-

Sample Collection: Pluck approximately 5-10 hairs with intact roots from the subject's scalp.

-

Follicle Isolation: Isolate the hair follicle bulbs under a dissecting microscope.

-

Homogenization: Homogenize the follicles in a lysis buffer.

-

Colorimetric Assay:

-

Prepare a reaction mixture containing the hair follicle homogenate, this compound, and p-nitrophenyl sulfate (PNPS) in a suitable buffer.

-

The SULT1A1 enzyme in the homogenate will convert this compound to this compound sulfate. This reaction is coupled with the conversion of PNPS to p-nitrophenol.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction and measure the formation of p-nitrophenol by reading the absorbance at 405 nm.

-

-

Data Analysis: The optical density at 405 nm is directly proportional to the sulfotransferase activity.

Conclusion

The discovery of this compound's hair growth-stimulating properties is a compelling narrative of scientific observation and subsequent rigorous investigation. From its origins as an antihypertensive medication, the serendipitous finding of hypertrichosis paved the way for its successful repurposing. The elucidation of its mechanism of action, centered on its bioactivation by sulfotransferase and its role as a potassium channel opener, has provided a solid scientific foundation for its clinical use. The extensive clinical trial data has consistently demonstrated its efficacy and safety in treating androgenetic alopecia in both men and women. The ongoing research into its effects on cellular signaling pathways, such as the Wnt/β-catenin pathway and VEGF expression, continues to refine our understanding of how this remarkable molecule stimulates hair growth. This journey underscores the importance of keen clinical observation and the potential for unexpected therapeutic applications to emerge from diligent scientific inquiry.

References

- 1. Olsen, E.A., Dunlap, F.E., Funicella, T., et al. (2002) A Randomized Clinical Trial of 5% Topical this compound versus 2% Topical this compound and Placebo in the Treatment of Androgenetic Alopecia in Men. Journal of the American Academy of Dermatology, 47, 377-385. - References - Scientific Research Publishing [scirp.org]

- 2. generolon.com [generolon.com]

- 3. Androgenetic alopecia: treatment results with topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative estimation of hair growth. I. androgenetic alopecia in women: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Topical this compound in early androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Female pattern hair loss: Current treatment concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pccarx.com [pccarx.com]

- 11. A randomized clinical trial of 5% topical this compound versus 2% topical this compound and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. snu.elsevierpure.com [snu.elsevierpure.com]

- 13. Changes in hair weight and hair count in men with androgenetic alopecia, after application of 5% and 2% topical this compound, placebo, or no treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. E. A. Olsen, F. E. Dunlap, T. Funicella, J. A. Koperski, J. M. Swinehart, E. H. Tschen and R. J. Trancik, “A Randomized Clinical Trial of 5% Topical this compound versus 2% Topical this compound and Placebo in the Treatment of Androgenetic Alopecia in Men,” Journal of the American Academy of Dermatology, Vol. 47, No. 3, 2002, pp. 377-385. doi10.1067/mjd.2002.124088 - References - Scientific Research Publishing [scirp.org]

- 15. [PDF] A randomized, placebo-controlled trial of 5% and 2% topical this compound solutions in the treatment of female pattern hair loss. | Semantic Scholar [semanticscholar.org]

- 16. A randomized, placebo-controlled trial of 5% and 2% topical this compound solutions in the treatment of female pattern hair loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Distinct functions for Wnt/β-catenin in hair follicle stem cell proliferation and survival and interfollicular epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. academic.oup.com [academic.oup.com]

The Vasodilatory Effects of Minoxidil on Scalp Microcirculation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the vasodilatory mechanisms of minoxidil on the human scalp microcirculation. It consolidates key quantitative data from seminal studies, details the experimental protocols utilized for these assessments, and illustrates the core signaling pathways involved. The information is intended to serve as a comprehensive resource for researchers in dermatology, pharmacology, and drug development.

Core Mechanism of Action: Vasodilation via K-ATP Channel Opening

This compound's primary pharmacological effect on the vasculature is mediated through its active metabolite, this compound sulfate. It is a potent arterial vasodilator that functions by opening adenosine triphosphate (ATP)-sensitive potassium channels (K-ATP channels) located in the plasma membranes of vascular smooth muscle cells.

The sequence of events is as follows:

-

K-ATP Channel Activation: this compound sulfate binds to and opens the K-ATP channels.

-

Potassium Efflux: This opening allows an efflux of potassium ions (K+) out of the smooth muscle cell, down their electrochemical gradient.

-

Hyperpolarization: The loss of positive ions from the cell interior leads to hyperpolarization of the cell membrane.

-

Closure of Voltage-Gated Calcium Channels: Membrane hyperpolarization causes the closure of voltage-gated L-type calcium channels.

-

Reduced Intracellular Calcium: The influx of extracellular calcium (Ca2+) into the cell is inhibited, leading to a decrease in the cytosolic free Ca2+ concentration.

-

Smooth Muscle Relaxation: With less calcium available to bind to calmodulin, the activation of myosin light-chain kinase is reduced. This results in the dephosphorylation of myosin light chains, preventing the interaction of actin and myosin filaments and leading to the relaxation of the vascular smooth muscle.

-

Vasodilation: The relaxation of the smooth muscle in the walls of peripheral arterioles results in vasodilation, an increase in the luminal diameter of these vessels. When this occurs in the scalp, it leads to a measurable increase in cutaneous blood flow.

Quantitative Analysis of Scalp Blood Flow

Clinical studies have been conducted to quantify the impact of topical this compound on scalp microcirculation. The primary non-invasive techniques used for this purpose are Laser Doppler Velocimetry (LDV) and Photopulse Plethysmography (PPG). LDV has been identified as the more reliable method for measuring cutaneous blood flow changes.[1]

The most definitive data comes from a double-blind, randomized study by Wester et al. (1984), which demonstrated a dose-dependent increase in blood flow.[1] A subsequent study by Bunker and Dowd (1987) using a 3% solution did not find a significant increase, highlighting the potential importance of concentration for this specific effect.[2]

| Study (Year) | This compound Conc. | Measurement Technique | Key Quantitative Finding |

| Wester et al. (1984) | 5% | Laser Doppler Velocimetry (LDV) | ~3-fold increase in cutaneous blood flow within 15 minutes of application, sustained for approximately 1 hour (p < 0.0001).[1] |

| Wester et al. (1984) | 1%, 3% | Laser Doppler Velocimetry (LDV) | Increase in blood flow was less than that observed with the 5% solution.[1] |

| Bunker & Dowd (1987) | 3% | Laser Doppler Velocimetry (LDV) | No statistically significant change in scalp blood flow was observed.[2] |

Experimental Protocols

Protocol for In Vivo Measurement of Scalp Blood Flow

This protocol is based on the methodology established by Wester et al. (1984) for assessing the pharmacodynamic effects of topical this compound on scalp microcirculation.[1]

3.1.1 Study Design:

-

Type: Double-blind, randomized controlled trial.

-

Subjects: Healthy male volunteers (n=16) with androgenetic alopecia (balding scalps).

-

Treatment Groups: Random assignment to topical solutions of 0% (vehicle placebo), 1%, 3%, or 5% this compound.

3.1.2 Materials:

-

This compound solutions (0%, 1%, 3%, 5%) in a suitable vehicle.

-

Micropipette or syringe for precise application.

-

Laser Doppler Velocimeter (LDV) with a surface probe.

-

Skin marker for delineating the application area.

3.1.3 Procedure:

-

Acclimatization: Subjects rest in a temperature-controlled room for at least 20 minutes to ensure baseline circulatory stability.

-

Area Delineation: A 100 cm² area is marked on the balding scalp of each subject.

-

Baseline Measurement: A baseline blood flow reading is taken from the center of the marked area using the LDV probe. The probe should be placed gently on the skin surface without applying significant pressure.

-

Topical Application: A 0.25 ml volume of the assigned this compound solution is uniformly spread over the delineated 100 cm² area.

-

Post-Application Monitoring: Cutaneous blood flow is recorded continuously or at frequent intervals (e.g., every 5-15 minutes) for the first hour, and then periodically for a total of 4 hours post-application.

-

Data Analysis: The LDV output, typically in arbitrary perfusion units (APU), is recorded. The change from baseline is calculated for each time point and compared across treatment groups using appropriate statistical methods (e.g., ANOVA).

Protocol for Quantification of VEGF in Tissue/Cell Culture

This is a generalized protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure Vascular Endothelial Growth Factor (VEGF) levels in scalp tissue homogenates or dermal papilla cell culture supernatants following this compound treatment.

3.2.1 Sample Preparation:

-

Tissue Homogenates: Scalp punch biopsies are rinsed in ice-cold PBS, weighed, and homogenized in a suitable lysis buffer containing protease inhibitors. The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C, and the supernatant is collected.

-

Cell Culture Supernatants: Dermal papilla cells are cultured and treated with varying concentrations of this compound. The culture medium (supernatant) is collected and centrifuged to remove cellular debris.

3.2.2 ELISA Procedure:

-

Plate Preparation: A 96-well microplate pre-coated with a capture antibody specific for human VEGF is used. Wells are washed twice with Wash Buffer.

-

Standard Curve: A serial dilution of a known concentration of recombinant human VEGF is prepared in Sample Diluent to create a standard curve (e.g., 0 pg/ml to 2000 pg/ml).

-

Sample Addition: 100 µl of standards, control samples, and prepared test samples (homogenates or supernatants) are added in duplicate to the wells. The plate is sealed and incubated for 2 hours at room temperature.

-

Washing: The liquid is aspirated from each well, and the plate is washed 4-5 times with Wash Buffer.

-

Detection Antibody: 100 µl of a biotin-conjugated anti-human VEGF detection antibody is added to each well. The plate is sealed and incubated for 1 hour at room temperature.

-

Washing: Repeat the wash step (3.2.2, step 4).

-

Enzyme Conjugate: 100 µl of Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well. The plate is sealed and incubated for 30 minutes at room temperature in the dark.

-

Washing: Repeat the wash step (3.2.2, step 4).

-

Substrate Development: 100 µl of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well. The plate is incubated for 15-20 minutes at room temperature in the dark, allowing a blue color to develop.

-

Reaction Stop: 100 µl of Stop Solution (e.g., 1M H₂SO₄) is added to each well. The color will change from blue to yellow.

-

Absorbance Reading: The optical density (OD) of each well is measured immediately using a microplate reader set to 450 nm.

-

Calculation: A standard curve is generated by plotting the mean OD for each standard against its concentration. The VEGF concentration in the test samples is determined by interpolating their mean OD values from the standard curve.

Ancillary Mechanisms Contributing to Hair Growth

While vasodilation is the most direct vascular effect, this compound's therapeutic action on hair follicles is multifactorial. Two key ancillary signaling pathways are the upregulation of VEGF and the activation of the Wnt/β-catenin pathway.

Upregulation of Vascular Endothelial Growth Factor (VEGF)

This compound has been shown to increase the expression of VEGF in human dermal papilla cells. VEGF is a critical signaling protein that promotes angiogenesis (the formation of new blood vessels). Increased VEGF levels lead to enhanced vascularization around the hair follicle, which is thought to improve the delivery of oxygen and nutrients essential for the anagen (growth) phase of the hair cycle.

Activation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for regulating hair follicle cycling and maintaining the anagen phase. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound has been shown to activate this pathway. It promotes the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK3β), a key component of the destruction complex. This prevents β-catenin from being degraded. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate target genes that prolong the anagen phase.

References

The Role of Minoxidil Sulfate in Hair Growth Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minoxidil, a widely utilized therapeutic agent for androgenetic alopecia, functions as a prodrug that requires bioactivation to its sulfated metabolite, this compound sulfate, to exert its pharmacological effects on the hair follicle. This technical guide delineates the pivotal role of this compound sulfate in stimulating hair growth. It provides a comprehensive overview of the enzymatic conversion process, the mechanism of action involving ATP-sensitive potassium (KATP) channels, and the downstream signaling pathways. Furthermore, this document summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols for investigating this compound's efficacy, and presents visual representations of the core biological processes and experimental workflows.

Introduction

Topical this compound has been a cornerstone in the management of androgenetic alopecia for decades.[1] However, the clinical response to this compound is variable, a phenomenon largely attributed to individual differences in the metabolic activation of the drug.[2] this compound itself is a prodrug, and its conversion to the active metabolite, this compound sulfate, is a critical step for its therapeutic efficacy.[3] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in the outer root sheath of hair follicles.[1][4] The level of SULT1A1 activity in an individual's hair follicles is a key determinant of their response to topical this compound treatment.[5][6] This guide provides an in-depth exploration of the biochemistry, pharmacology, and clinical science underpinning the role of this compound sulfate in hair growth stimulation.

The Bioactivation of this compound

The conversion of this compound to this compound sulfate is a sulfation reaction catalyzed by the SULT1A1 enzyme.[7] This enzymatic process occurs within the hair follicle and is essential for this compound's hair growth-promoting effects.

The Sulfotransferase Enzyme SULT1A1

Sulfotransferases are a family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, in this case, this compound.[8] The SULT1A1 isoform is the primary enzyme responsible for this bioactivation in the scalp.[9] The expression and activity of SULT1A1 vary significantly among individuals, which directly correlates with the clinical efficacy of topical this compound.[1][10]

Mechanism of Action of this compound Sulfate

This compound sulfate's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels in the cell membranes of hair follicle cells.[11][12] This action leads to a cascade of downstream events that collectively promote hair growth.

ATP-Sensitive Potassium (KATP) Channel Opening

KATP channels are present in various cells within the hair follicle, including dermal papilla cells.[6] The opening of these channels by this compound sulfate leads to potassium ion efflux, which in turn causes hyperpolarization of the cell membrane. This hyperpolarization is thought to be a key initiating event in the signaling cascade that stimulates hair growth.

Downstream Signaling Pathways

The opening of KATP channels triggers several downstream signaling pathways that contribute to the therapeutic effects of this compound sulfate. While the complete picture is still under investigation, key proposed pathways include:

-

Increased Blood Flow: Vasodilation of the microvasculature surrounding the hair follicle, potentially improving the delivery of oxygen and nutrients.[13]

-

Upregulation of Vascular Endothelial Growth Factor (VEGF): this compound has been shown to increase VEGF expression, which is a key regulator of angiogenesis and is believed to play a role in hair follicle development and growth.

-

Activation of Prostaglandin Synthesis: Stimulation of prostaglandin-endoperoxide synthase-1, leading to increased production of prostaglandins that may promote hair growth.

-

Wnt/β-catenin Pathway Activation: This pathway is crucial for hair follicle development and cycling, and this compound may influence its activity.[2]

Signaling Pathway of this compound Sulfate in Hair Follicles

Caption: Metabolic activation and mechanism of action of this compound.

Quantitative Data on this compound and this compound Sulfate Efficacy

A substantial body of research has generated quantitative data supporting the superior efficacy of this compound sulfate and the correlation between SULT1A1 activity and clinical response.

| Study Type | Parameter | Finding | Reference(s) |

| In Vitro Studies | Potency | This compound sulfate is 14 times more potent than this compound in stimulating cysteine incorporation in cultured vibrissae follicles. | [3][13][14] |

| Clinical Trials (Topical this compound) | Efficacy of 5% vs. 2% this compound | 5% topical this compound showed 45% more hair regrowth than 2% topical this compound at week 48 in men with AGA. | [15] |

| Responder Rates (5% this compound) | Approximately 40% of men with AGA experience hair growth with 5% this compound. | [8] | |

| Responder Rates (2% this compound) | Moderate hair regrowth is observed in 13-20% of female patients with 2% this compound monotherapy. | [8] | |

| SULT1A1 Activity as a Predictor | Sensitivity and Specificity | SULT1A1 activity assay predicts this compound treatment response with 95% sensitivity and 73% specificity. | [8][16] |

| Low SULT1A1 Activity | A cut-off value of <0.4 OD 405 is used as a marker for low follicular sulfotransferase activity. | [8] | |

| Oral this compound Clinical Trial | Efficacy vs. Topical | Daily 5 mg oral this compound did not show superiority over twice-daily 5% topical this compound in men with AGA after 24 weeks. | [17] |

| Response in Low SULT1A1 Patients | Patients with low hair follicle SULT activity demonstrated a higher response rate to oral this compound than those with high enzyme activity (85% vs. 43%). | [10][18][19] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to evaluate the role of this compound sulfate in hair growth.

This compound Sulfotransferase (SULT1A1) Activity Assay (Colorimetric)

This assay is crucial for predicting patient response to topical this compound.

Experimental Workflow for SULT1A1 Activity Assay

Caption: Workflow of the colorimetric SULT1A1 activity assay.

Protocol:

-

Sample Collection: Pluck several hair follicles from the subject's scalp.

-

Homogenization: Homogenize the hair roots in an appropriate buffer.

-

Reaction Mixture: Prepare a reaction mixture containing this compound, p-nitrophenyl sulfate (as a sulfate donor for a coupled reaction), and a PAPS regenerating system.[20][21]

-

Incubation: Add the hair follicle homogenate to the reaction mixture and incubate at a controlled temperature.

-

Colorimetric Detection: The conversion of p-nitrophenyl sulfate to p-nitrophenol, which is coupled to the sulfation of this compound, results in a yellow color.[8] Measure the absorbance of p-nitrophenol at 405 nm using a spectrophotometer.[8]

-

Calculation: The SULT1A1 activity is proportional to the rate of p-nitrophenol formation.

Hair Follicle Organ Culture

This in vitro model allows for the direct assessment of this compound's effect on hair follicle growth.

Protocol:

-

Isolation: Microdissect individual anagen VI hair follicles from human scalp skin.[5][12]

-

Culture: Culture the isolated follicles in a specialized medium (e.g., Williams E medium) supplemented with growth factors.[5]

-

Treatment: Add this compound or this compound sulfate to the culture medium at various concentrations.

-

Assessment:

-

Hair Shaft Elongation: Measure the length of the hair shaft daily using a microscope with an imaging system.[2]

-

Anagen Duration: Monitor the morphology of the hair bulb to determine the duration of the anagen (growth) phase.

-

Cell Proliferation: Use techniques like [3H]thymidine or BrdU incorporation to assess cell proliferation in the hair matrix.[22]

-

Radiolabeled Cysteine Incorporation Assay

This assay measures the incorporation of the amino acid cysteine into the hair shaft, which is an indicator of hair protein synthesis and growth.

Protocol:

-

Follicle Culture: Culture isolated vibrissa follicles from neonatal mice in the presence of this compound or this compound sulfate.[14]

-

Radiolabeling: Add radiolabeled [35S]cysteine to the culture medium.

-

Incubation: Incubate the follicles to allow for the incorporation of the radiolabeled cysteine into newly synthesized hair proteins.

-

Measurement: Harvest the hair shafts, solubilize them, and measure the amount of incorporated radioactivity using a scintillation counter.[14]

Animal Models for Hair Growth Assessment

In vivo studies in animal models are essential for evaluating the efficacy of hair growth-promoting agents.

Protocol (Mouse Model):

-

Hair Removal: Shave the dorsal skin of mice (e.g., C57BL/6) to synchronize the hair cycle in the telogen (resting) phase.[23]

-

Topical Application: Apply a topical formulation of this compound or a vehicle control to the shaved area daily.[24]

-

Visual Assessment: Monitor and score the extent of hair regrowth visually over a period of several weeks.[25]

-

Quantitative Analysis:

-

Hair Density and Diameter: Collect skin biopsies and perform histological analysis to measure hair follicle density and diameter.[24]

-

Hair Weight: Shave the regrown hair and weigh it.

-

Conclusion

The sulfated metabolite of this compound, this compound sulfate, is the active pharmacological agent responsible for stimulating hair growth. Its formation, catalyzed by the SULT1A1 enzyme in the hair follicle, is a prerequisite for its therapeutic effect. The primary mechanism of action involves the opening of ATP-sensitive potassium channels, which initiates a cascade of signaling events that promote and prolong the anagen phase of the hair cycle. The significant inter-individual variability in SULT1A1 activity underscores the importance of this metabolic step and provides a strong rationale for the development of personalized medicine approaches in the treatment of androgenetic alopecia, such as the use of SULT1A1 activity assays to predict treatment response. Further research into the downstream signaling pathways activated by this compound sulfate will continue to enhance our understanding of its mechanism and may lead to the development of novel and more effective therapies for hair loss.

References

- 1. ClinConnect | this compound Response Testing in Males With Androgenetic [clinconnect.io]

- 2. This compound stimulates mouse vibrissae follicles in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of this compound Sulfate versus this compound Base in Androgenetic Alopecia Treatment: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitive Quantitative In Vivo Assay for Evaluating the Effects of Biomolecules on Hair Growth and Coloring Using Direct Microinjections into Mouse Whisker Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Effect of K+ channel openers on K+ channel in cultured human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of K+ channel openers on K+ channel in cultured human dermal papilla cells [medical.med.tokushima-u.ac.jp]

- 8. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the this compound treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wcd2019milan-dl.org [wcd2019milan-dl.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Limitations of human occipital scalp hair follicle organ culture for studying the effects of this compound as a hair growth enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. THE PCCA BLOG | The Art and Science of Topical this compound Formulas [pccarx.com]

- 14. This compound sulfate is the active metabolite that stimulates hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US10633688B2 - Systems and methods for predicting response to this compound for the treatment of androgenetic alopecia - Google Patents [patents.google.com]

- 17. Oral this compound vs Topical this compound for Male Androgenetic Alopecia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A simple colorimetric assay for phenotyping the major human thermostable phenol sulfotransferase (SULT1A1) using platelet cytosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An experimental study evaluating the effect of this compound on the growth cycle of hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsonline.com [ijpsonline.com]

- 24. researchgate.net [researchgate.net]

- 25. meliordiscovery.com [meliordiscovery.com]

The Foundational Role of Minoxidil in Modulating Vascular Endothelial Growth Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the foundational studies elucidating the molecular and cellular mechanisms by which minoxidil influences the expression of Vascular Endothelial Growth Factor (VEGF), a critical regulator of angiogenesis. The following sections detail the quantitative effects of this compound on VEGF, the experimental protocols used in these seminal studies, and the key signaling pathways that have been identified. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Quantitative Analysis of this compound's Effect on VEGF Expression

The upregulation of VEGF is a cornerstone of this compound's therapeutic effect on hair growth, primarily by enhancing perifollicular vascularization.[1][2] Several foundational in vitro and in vivo studies have quantified this dose-dependent relationship.

In Vitro Studies on Human Dermal Papilla Cells (DPCs)

Human Dermal Papilla Cells (DPCs) are specialized fibroblasts that regulate hair follicle growth. In vitro studies using cultured DPCs have been instrumental in quantifying the direct effect of this compound on VEGF expression.

| This compound Concentration (μmol/L) | Fold Increase in VEGF mRNA Expression (vs. Control) | Reference |

| 0.2 | Dose-dependent increase observed | [1] |

| 2 | Dose-dependent increase observed | [1] |

| 6 | Dose-dependent increase observed | [1] |

| 12 | Dose-dependent increase observed | [1] |

| 24 | 6-fold increase | [1] |

Table 1: Dose-dependent effect of this compound on VEGF mRNA expression in human DPCs.[1]

Similarly, VEGF protein production in both cell extracts and the conditioned media of DPCs increases in a dose-dependent manner following stimulation with this compound.[1]

In Vivo and Clinical Studies

Research has extended from cell cultures to animal models and human clinical trials to quantify the systemic and localized effects of this compound on VEGF.

| Study Type | Administration | Dosage | Duration | Key Quantitative Finding | Reference |

| In Vivo (Mice) | Topical | 5% this compound Solution | 4 hours | Significant increase in VEGF and HIF-1α levels in the skin | [3][4] |

| Prospective Clinical Study | Oral | 1 mg/day | 12 weeks | Serum VEGF increased from 152.12 ± 19.74 pg/ml to 217.88 ± 22.65 pg/ml | [5][6] |

Table 2: Quantitative outcomes of in vivo and clinical studies on this compound and VEGF.

Detailed Experimental Protocols

The following sections provide summaries of the key experimental methodologies employed in the foundational research on this compound and VEGF.

Human Dermal Papilla Cell (DPC) Culture and Treatment

-

Cell Isolation and Culture: DPCs are isolated from human scalp hair follicles and cultured.[3]

-

Treatment Protocol: DPCs are incubated with increasing concentrations of this compound (ranging from 0.2 to 24 μmol/L) for specified durations (e.g., 10 hours for VEGF secretion assays).[1][3]

Quantification of VEGF mRNA

-

Methodology: Northern blot analysis or quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the levels of VEGF mRNA in treated and control DPCs.[1]

Quantification of VEGF Protein

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is performed on cell culture supernatants and cell lysates to quantify the amount of secreted and intracellular VEGF protein.[3][5][7]

Western Blot Analysis for HIF-1α

-

Purpose: To detect the levels of Hypoxia-Inducible Factor-1α (HIF-1α) protein, a key transcription factor for VEGF.

-

Protocol:

-

Nuclear extracts are prepared from DPCs or human keratinocytes (HaCaT cells) treated with this compound.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for HIF-1α, followed by a secondary antibody.

-

In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

-

Purpose: To assess the angiogenic potential of this compound in a living system.

-

Protocol:

-

Fertilized chicken eggs are incubated.

-

A window is made in the shell to expose the chorioallantoic membrane (CAM).

-

Millimolar concentrations of this compound are applied to the CAM.

-

The formation of new blood vessels is observed and quantified.[3]

-

Signaling Pathways and Molecular Mechanisms

This compound's effect on VEGF is not direct but is mediated through a series of intricate signaling pathways.

The HIF-1α-Mediated Pathway

A primary mechanism by which millimolar concentrations of topical this compound induce VEGF is through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[3][9] Under normal oxygen conditions, HIF-1α is hydroxylated by prolyl hydroxylase (PHD) enzymes, leading to its degradation.[3] this compound has been shown to inhibit PHD-2, preventing HIF-1α hydroxylation and subsequent degradation.[3] This stabilized HIF-1α then translocates to the nucleus and acts as a transcription factor to upregulate VEGF gene expression.[3][9]

References

- 1. This compound upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of hair growth and follicle size by VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induction of VEGF Is Mediated by Inhibition of HIF-Prolyl Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acta-apa.mf.uni-lj.si [acta-apa.mf.uni-lj.si]

- 6. Effects of oral this compound on serum VEGF and hair regrowth in androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Minoxidil's Modulation of the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topical minoxidil is a widely utilized therapeutic agent for androgenetic alopecia. While its vasodilatory properties were initially believed to be its primary mechanism of action, a growing body of evidence indicates that this compound's efficacy in promoting hair growth is intricately linked to its interaction with the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth exploration of this interaction, summarizing key quantitative data, detailing experimental protocols for investigation, and visualizing the core signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of hair follicle biology and the development of novel alopecia treatments.

Introduction

The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). The duration of the anagen phase is a critical determinant of hair length and thickness.[1][2] In androgenetic alopecia, the anagen phase is progressively shortened.[2] The Wnt/β-catenin signaling pathway is a pivotal regulator of hair follicle development, regeneration, and the maintenance of the anagen phase.[3][4] Activation of this pathway in dermal papilla cells (DPCs), specialized mesenchymal cells at the base of the hair follicle, is essential for inducing and prolonging the anagen phase.[1][3]

This compound, and more specifically its active form, this compound sulfate, has been demonstrated to activate the Wnt/β-catenin pathway in human DPCs.[1] This activation is thought to be a key mechanism through which this compound exerts its hair growth-promoting effects, primarily by extending the anagen phase of the hair cycle.[1][5] This guide will dissect the molecular interactions between this compound and the Wnt/β-catenin pathway, providing the technical details necessary for further research and development in this area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effect of this compound on the Wnt/β-catenin signaling pathway and related markers.

Table 1: In Vitro Effects of this compound on Dermal Papilla Cells

| Parameter Measured | Cell Type | This compound Concentration | Observation | Reference |

| β-catenin Responsive TCF Reporter Activity (pTopflash) | Human DPCs | 1 µM | Stimulation of transcriptional activity | [1] |

| Phosphorylation of GSK3β (Ser9) | Human DPCs | 10 µM | Increased phosphorylation | [1] |

| Phosphorylation of PKA | Human DPCs | 10 µM | Increased phosphorylation | [1] |

| Phosphorylation of PKB/Akt (Ser473) | Human DPCs | 10 µM | Increased phosphorylation | [1] |

| Expression of Axin2 and Lef-1 | Human DPCs | 10 µM | Induced expression | [1] |

| Proliferation of DPCs | Human DPCs | 0.1 µM - 1.0 µM | Significant increase | [6][7] |

| Phosphorylation of ERK | Human DPCs | 0.1 µM | 287% increase | [6][7] |

| Phosphorylation of ERK | Human DPCs | 1.0 µM | 351% increase | [6][7] |

| Phosphorylation of Akt | Human DPCs | 0.1 µM | 168% increase | [6][7] |

| Phosphorylation of Akt | Human DPCs | 1.0 µM | 257% increase | [6][7] |

| Bcl-2 Expression | Human DPCs | 1.0 µM | >150% increase | [6][7] |

| Bax Expression | Human DPCs | 1.0 µM | >50% decrease | [6][7] |

Table 2: In Vivo Effects of this compound on Hair Follicle Cycle

| Animal Model | This compound Concentration | Duration of Treatment | Key Findings | Reference |

| C57BL/6 Mice | 3% Topical | 10 days | Modest extension of anagen phase and delay of catagen progression | [1] |

| C57BL/6 Mice | 5% Topical | 25 days | Significantly increased hair growth compared to untreated mice | [8] |

| C57BL/6J Mice | 5% Topical | 15 days | Promoted transition of hair follicles from telogen to anagen phase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the interaction between this compound and the Wnt/β-catenin pathway. Note: Specific antibody dilutions and reagent sources may require optimization.

In Vivo Murine Model for Hair Growth Assessment

Objective: To evaluate the effect of topical this compound on the hair cycle in a synchronized mouse model.

Materials and Reagents:

-

Vehicle control (e.g., a mixture of ethanol, propylene glycol, and water)

-

Electric clippers

-

Depilatory cream

-

Hematoxylin and Eosin (H&E) stain

-

Microscope

Procedure:

-

Acclimatize C57BL/6 mice for at least one week.

-

Synchronize the hair cycle by depilating the dorsal skin of the mice. This can be achieved by first clipping the hair and then applying a depilatory cream for a short duration, followed by thorough rinsing. This induces the anagen phase.[1]

-

Allow a resting period of approximately 10 days for the hair follicles to enter a synchronized anagen phase.[1]

-

Divide the mice into a control group (vehicle application) and a treatment group (topical this compound application).

-

Apply a defined volume (e.g., 100-200 µL) of the vehicle or this compound solution to the depilated dorsal skin daily for the duration of the experiment (e.g., 10-25 days).[1][8][9]

-

Monitor and photograph the dorsal skin at regular intervals to visually assess hair growth.

-

At the end of the treatment period, euthanize the mice and collect dorsal skin samples.

-

Fix the skin samples in 10% formalin, embed in paraffin, and section for H&E staining.

-

Analyze the stained sections under a microscope to determine the stage of the hair follicles (anagen, catagen, telogen).

-

Calculate a Hair Cycle Score (HCS) to quantify the stage of the hair follicles. For example, assign scores to each stage (e.g., anagen VI = 100, early catagen = 200, mid-catagen = 300, late catagen = 400) and calculate the mean score for each group.[10]

Luciferase Reporter Assay for β-catenin Activity

Objective: To quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin.

Materials and Reagents:

-

Human Dermal Papilla Cells (DPCs)

-

pTopflash (contains TCF/LEF binding sites upstream of a luciferase reporter gene) and pFopflash (contains mutated TCF/LEF binding sites, serving as a negative control) plasmids

-

Lipofectamine or other suitable transfection reagent

-

This compound

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Culture human DPCs in appropriate growth medium.

-

Seed the DPCs into 24-well plates at a suitable density.

-

Co-transfect the cells with the pTopflash or pFopflash plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

After 24 hours of transfection, treat the cells with this compound (e.g., 1 µM) or vehicle control.[1]

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells for both pTopflash and pFopflash transfected groups.

Immunofluorescence Staining for β-catenin Localization

Objective: To visualize the subcellular localization of β-catenin and determine if this compound treatment leads to its nuclear accumulation.

Materials and Reagents:

-

Human DPCs cultured on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody against β-catenin

-

Fluorochrome-conjugated secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cultured DPCs with this compound or vehicle for a specified time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[11]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[12]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the localization of β-catenin using a fluorescence microscope.

Immunoblotting for Signaling Protein Phosphorylation

Objective: To quantify the levels of phosphorylated (activated) GSK3β, PKA, and PKB/Akt in response to this compound treatment.

Materials and Reagents:

-

Human DPCs

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-GSK3β (Ser9), p-PKA, p-PKB/Akt (Ser473), and total GSK3β, PKA, PKB/Akt, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat DPCs with this compound (e.g., 10 µM) or vehicle for the desired time.[1]

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

RT-PCR for Wnt Target Gene Expression

Objective: To measure the mRNA expression levels of Wnt target genes, such as Axin2 and Lef-1, in response to this compound.

Materials and Reagents:

-

Human DPCs

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Axin2, Lef-1, and a housekeeping gene (e.g., GAPDH or β-actin)

-

Real-time PCR instrument

Procedure:

-

Treat DPCs with this compound (e.g., 10 µM) or vehicle.[1]

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.

-

The qPCR cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells, normalized to the housekeeping gene.

Visualization of Pathways and Workflows

Diagram 1: The Canonical Wnt/β-catenin Signaling Pathway

Caption: Canonical Wnt/β-catenin signaling pathway.

Diagram 2: Proposed Mechanism of this compound Action on the Wnt/β-catenin Pathway

Caption: this compound's proposed mechanism of Wnt/β-catenin activation.

Diagram 3: General Experimental Workflow for Investigating this compound's Effects

Caption: A generalized workflow for in vitro studies.

Conclusion

The activation of the Wnt/β-catenin signaling pathway in dermal papilla cells is a significant mechanism underlying the therapeutic effects of this compound in androgenetic alopecia. The evidence strongly suggests that this compound promotes the stabilization and nuclear translocation of β-catenin, leading to the expression of target genes that are crucial for maintaining the anagen phase of the hair cycle. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway and to explore novel therapeutic strategies that target Wnt/β-catenin signaling for the treatment of hair loss. Continued research in this area holds the promise of developing more effective and targeted treatments for a condition that affects a large portion of the global population.

References

- 1. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Frontiers | this compound delivered via a stem cell membrane delivery controlled release system promotes hair growth in C57BL/6J mice [frontiersin.org]

- 10. daneshyari.com [daneshyari.com]

- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 12. docs.abcam.com [docs.abcam.com]

Unveiling a Novel Facet: Preliminary Studies on the Anti-Androgenic Effects of Minoxidil

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the emerging body of preliminary research suggesting that Minoxidil, a widely recognized treatment for androgenetic alopecia, may exert its therapeutic effects through previously underappreciated anti-androgenic mechanisms. While traditionally known for its role as a potassium channel opener and vasodilator, recent studies are illuminating its potential to directly and indirectly interfere with androgen signaling pathways. This paper aims to provide a comprehensive overview of these findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the anti-androgenic properties of this compound. These data provide a snapshot of its effects on androgen receptor function, enzyme expression, and hormone levels.

| Parameter | Cell Line/System | Method | Result | Reference |

| Androgen Receptor (AR) Binding | In vitro | Surface Plasmon Resonance | Kd value of 2.6 μM for direct binding to AR | [1][2][3][4] |

| AR Transcriptional Activity | Human Hair Dermal Papilla Cells (HHDPCs) | Reporter Assay | Concentration-dependent suppression of AR transcriptional activity | [1][5] |

| AR Protein Stability | Human Hair Dermal Papilla Cells (HHDPCs) | Western Blot | Concentration-dependent reduction in AR protein stability | [5] |

Table 1: this compound's Interaction with the Androgen Receptor

| Gene/Protein | Cell Line | Method | Result | Reference |

| 5α-reductase type 2 (5α-R2) Gene Expression | Human Keratinocyte Cell Line (HaCaT) | RT-qPCR | 0.22 fold change (downregulation) in 5α-R2 mRNA levels (p < 0.0001) | [6][7][8] |

| Androgenic Receptor (AR) Gene Expression | Dermal Papilla Cells (DPCs) | RT-PCR | Significant decrease in AR mRNA expression | [9][10] |

| Androgenic Receptor (AR) Protein Expression | Dermal Papilla Cells (DPCs) | Western Blot | Significant decrease in AR protein expression | [9] |

| CYP17A1 Gene and Protein Expression | Dermal Papilla Cells (DPCs) | RT-PCR & Western Blot | Significant suppression of CYP17A1 expression | [5][9] |

| CYP19A1 (Aromatase) Activity | Dermal Papilla Cells (DPCs) | Calculation of Testosterone to Estradiol Conversion | Significant increase in CYP19A1 activity | [9] |

Table 2: Effects of this compound on Gene and Protein Expression

| Hormone | Cell Supernatant | Method | Result | Reference |

| Dihydrotestosterone (DHT) | Dermal Papilla Cells (DPCs) | ELISA | Decrease of 79.43 pg/mL compared to control (p < 0.0001) | [9][10] |

| Estradiol (E2) | Dermal Papilla Cells (DPCs) | ELISA | Increase of 1.21 pg/mL compared to control (p < 0.0001) | [9][10] |

Table 3: Influence of this compound on Hormone Levels in vitro

Key Experimental Protocols

To facilitate the replication and further investigation of these findings, this section details the methodologies employed in the key experiments cited.

Androgen Receptor (AR) Reporter Assay

-

Objective: To determine the effect of this compound on the transcriptional activity of the androgen receptor.

-

Cell Line: Human Hair Dermal Papilla Cells (HHDPCs).

-

Procedure:

-

Confirm AR expression in HHDPCs at both mRNA and protein levels.

-

Transfect HHDPCs with a reporter plasmid containing an androgen-responsive element linked to a luciferase gene.

-

Treat the transfected cells with varying concentrations of this compound.

-

Lyse the cells and measure luciferase activity, which is indicative of AR transcriptional activity.

-

Normalize luciferase activity to the total protein concentration in each sample.[1][5]

-

5α-reductase type 2 (5α-R2) Gene Expression Analysis

-

Objective: To quantify the effect of this compound on the mRNA levels of the 5α-R2 enzyme.

-

Cell Line: Human Keratinocyte Cell Line (HaCaT).

-

Procedure:

-

Determine a non-cytotoxic concentration of this compound for HaCaT cells using a cell proliferation assay (e.g., XTT assay).

-

Treat HaCaT cells with the predetermined non-cytotoxic concentration of this compound.

-

Isolate total RNA from both treated and non-treated (control) cells.

-

Perform real-time quantitative polymerase chain reaction (RT-qPCR) to measure the expression levels of the 5α-R2 gene.

-

Use a housekeeping gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), for normalization.

-

Represent the results as a fold change in 5α-R2 expression in the treated group relative to the control group.[6][7]

-

Surface Plasmon Resonance (SPR) for AR Binding

-

Objective: To determine if this compound directly binds to the androgen receptor and to quantify the binding affinity.

-

Methodology:

-

Immobilize the AR ligand-binding domain (LBD) on a sensor chip.

-

Flow different concentrations of this compound over the sensor surface.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the AR-LBD.

-

From the binding kinetics, calculate the dissociation constant (Kd) to determine the binding affinity. A Kd value of 2.6 μM was reported.[1][2][3][4]

-

Western Blot for AR and CYP17A1 Protein Expression

-

Objective: To assess the impact of this compound on the protein levels of AR and CYP17A1.

-

Cell Line: Dermal Papilla Cells (DPCs).

-

Procedure:

-

Stimulate DPCs with this compound.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., polyvinylidene difluoride).

-

Probe the membrane with primary antibodies specific for AR and CYP17A1.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) to visualize the protein bands.

-

Quantify the band intensity to determine the relative protein expression levels.[9]

-

Hormone Level Quantification by ELISA

-

Objective: To measure the changes in dihydrotestosterone (DHT) and estradiol (E2) levels in cell culture supernatant following this compound treatment.

-

Cell Line: Dermal Papilla Cells (DPCs).

-

Procedure:

-

Culture DPCs and stimulate them with this compound.

-

Collect the cell culture supernatant.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for DHT and E2.

-

Follow the kit manufacturer's instructions to perform the assay, which typically involves the binding of the hormone to a specific antibody and a colorimetric detection method.

-

Measure the absorbance and calculate the hormone concentrations based on a standard curve.[9][10]

-

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed anti-androgenic signaling pathways of this compound and the workflows of the key experiments described above.

Caption: Proposed Anti-Androgenic Mechanisms of this compound.

Caption: Experimental Workflow for AR Reporter Assay.

Caption: Workflow for 5α-R2 Gene Expression Analysis.

References

- 1. This compound may suppress androgen receptor-related functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. [PDF] this compound may suppress androgen receptor-related functions | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Acts as an Antiandrogen: A Study of 5α-reductase Type 2 Gene Expression in a Human Keratinocyte Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. New Target for this compound in the Treatment of Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Exploratory Research into Minoxidil's Effects on Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minoxidil, a widely utilized therapeutic agent for androgenetic alopecia, has a multifaceted mechanism of action that is not entirely understood. A significant body of research points towards its interaction with the prostaglandin synthesis pathway as a key contributor to its hair growth-promoting effects. This technical guide provides an in-depth exploration of this compound's influence on prostaglandin synthesis, with a particular focus on its modulation of cyclooxygenase (COX) enzymes and the subsequent impact on prostanoid production. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to serve as a comprehensive resource for researchers in the field.

Introduction

The serendipitous discovery of this compound's hypertrichotic effects during its use as an antihypertensive medication has led to its repurposing as a topical treatment for hair loss. While its vasodilatory properties and potassium channel opening capabilities are well-established, its intricate interactions at the cellular level within the hair follicle dermal papilla are of significant interest. Prostaglandins, a group of lipid compounds with diverse physiological effects, are known to play a crucial role in hair follicle cycling. This guide delves into the specific effects of this compound on the synthesis of these critical signaling molecules.

This compound's Modulation of Prostaglandin Synthesis: A Quantitative Overview

This compound exerts a dual and selective effect on the prostaglandin synthesis pathway. It has been shown to stimulate the production of Prostaglandin E2 (PGE2), a prostaglandin known to promote hair growth, while concurrently inhibiting the synthesis of Prostacyclin (PGI2), another prostanoid.

Activation of Prostaglandin-Endoperoxide Synthase-1 (PGHS-1/COX-1)

The stimulatory effect of this compound on PGE2 synthesis is primarily mediated through the activation of Prostaglandin-Endoperoxide Synthase-1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1). This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2.

| Parameter | Value | Cell/System Type | Reference |

| AC50 for PGHS-1 Activation | 80 µM | Purified PGHS-1 | [1] |

Stimulation of Prostaglandin E2 (PGE2) Production

Inhibition of Prostacyclin (PGI2) Synthesis

Conversely, this compound exhibits an inhibitory effect on the production of prostacyclin (PGI2). This has been observed in dermal papilla cells and other cell types, such as bovine aorta endothelial cells. The inhibition is dose-dependent.

| This compound Concentration | Effect on Prostacyclin (PGI2) Production | Cell Type | Reference |

| 12 µM | Inhibition | Dermal Papilla Cells |

Upregulation of Prostaglandin E2 Receptor (EP2)

Beyond influencing prostaglandin synthesis, this compound also amplifies the cellular response to PGE2 by upregulating the expression of its receptor, EP2. This suggests a synergistic mechanism where this compound not only increases the agonist (PGE2) but also the target it acts upon. Quantitative data on the fold-change in EP2 expression is an active area of investigation.

Experimental Protocols